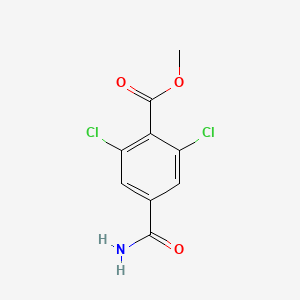

Methyl 4-carbamoyl-2,6-dichlorobenzoate

Description

Systematic IUPAC Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows the standard IUPAC conventions for naming substituted benzoic acid esters, where the base structure is identified as a benzoate ester, and the substituents are numbered according to their positions on the aromatic ring relative to the carboxylate carbon.

The Chemical Abstracts Service registry number for this compound is 409127-31-7, which serves as the unique identifier for this compound in chemical databases and regulatory documentation. This CAS number provides an unambiguous reference that eliminates confusion with structurally similar compounds and ensures accurate identification across different chemical information systems.

The molecular formula for this compound is C₉H₇Cl₂NO₃, indicating the presence of nine carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined as 248.06 grams per mole, calculated using standard atomic weights. This molecular weight reflects the significant contribution of the chlorine atoms to the overall mass of the molecule, as well as the presence of multiple heteroatoms.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 409127-31-7 | |

| Molecular Formula | C₉H₇Cl₂NO₃ | |

| Molecular Weight | 248.06 g/mol | |

| PubChem CID | 67128947 |

The structural identifiers extend beyond the basic molecular formula to include sophisticated chemical notation systems. The International Chemical Identifier string for this compound is InChI=1S/C9H7Cl2NO3/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H2,12,13), which provides a complete textual representation of the molecular structure. The corresponding InChI Key is HFKWNDHBOIIUBJ-UHFFFAOYSA-N, offering a shortened hash-like identifier derived from the full InChI string.

The Simplified Molecular-Input Line-Entry System representation is COC(=O)C1=C(C=C(C=C1Cl)C(=O)N)Cl, which describes the connectivity of atoms in the molecule using a linear notation system. These various identifier systems ensure that the compound can be accurately represented and retrieved from chemical databases regardless of the specific information system being used.

Structural Relationship to Benzoate Derivatives

This compound belongs to the extensive family of benzoate derivatives, which are esters derived from benzoic acid and its substituted analogs. The fundamental benzoate structure consists of a benzene ring directly attached to a carboxylate ester group, creating the characteristic aromatic ester functionality that defines this chemical class.

The relationship to simpler benzoate compounds can be understood through structural comparison with methyl benzoate, the parent compound of this family. Methyl benzoate has the molecular formula C₈H₈O₂ and serves as the basic template from which more complex derivatives are constructed. The systematic substitution of the benzene ring in methyl benzoate leads to the diverse array of benzoate derivatives found in chemical literature and commercial applications.

In the case of this compound, three specific modifications have been made to the basic methyl benzoate structure. First, two chlorine atoms have been introduced at the 2 and 6 positions of the benzene ring, creating a symmetrical dihalogenated pattern that significantly alters the electronic properties of the aromatic system. Second, a carbamoyl group has been installed at the 4 position, introducing both an amide functionality and additional hydrogen bonding capability to the molecule.

The structural relationship extends to other chlorinated benzoate derivatives, such as methyl 2,6-dichlorobenzoate, which shares the dichlorination pattern but lacks the carbamoyl substituent. This comparison highlights how the addition of the carbamoyl group contributes an additional 43.02 atomic mass units to the molecular weight while introducing nitrogen-containing functionality that can participate in hydrogen bonding and other intermolecular interactions.

The aromatic ester functionality places this compound within the broader category of compounds known for their distinctive chemical properties and potential applications. Many benzoate esters exhibit characteristic odor profiles and find use in flavoring and fragrance applications, though the heavily substituted nature of this particular compound likely modifies such properties significantly. The presence of electron-withdrawing chlorine atoms and the carbamoyl group creates an electronic environment that differs substantially from simpler benzoate derivatives, potentially affecting both the compound's reactivity and its interactions with biological systems.

Structure

2D Structure

Properties

Molecular Formula |

C9H7Cl2NO3 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

methyl 4-carbamoyl-2,6-dichlorobenzoate |

InChI |

InChI=1S/C9H7Cl2NO3/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H2,12,13) |

InChI Key |

HFKWNDHBOIIUBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C(=O)N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block for Synthesis: Methyl 4-carbamoyl-2,6-dichlorobenzoate serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.

-

Biology:

- Enzyme Inhibition: Research has explored its potential as an enzyme inhibitor. Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties .

- Receptor Modulation: The compound has been investigated for its ability to modulate receptor activity, which could have implications in pharmacological applications.

-

Medicine:

- Therapeutic Potential: Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action may involve the modulation of cellular pathways related to inflammation and tumor growth .

- Antitubercular Activity: Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating that this compound could be explored for antitubercular applications .

Industrial Applications

-

Advanced Materials:

- The unique chemical properties of this compound make it suitable for developing advanced materials and coatings. Its stability and reactivity can enhance the performance characteristics of polymers and other materials used in industrial applications.

- Environmental Remediation:

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of specific enzymes by carbamate derivatives revealed that this compound could inhibit enzyme activity by binding to active sites. This was demonstrated through kinetic assays showing reduced enzyme activity in the presence of the compound at various concentrations.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with this compound indicated a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building Block | Versatile reagent for organic synthesis |

| Biology | Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

| Medicine | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Industrial | Advanced Materials | Enhances performance characteristics of coatings |

Chemical Reactions Analysis

Oxidation Reactions

The carbamoyl and ester groups in methyl 4-carbamoyl-2,6-dichlorobenzoate enable oxidation under specific conditions. Common oxidizing agents include:

| Reagent | Conditions | Outcome |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80–100°C | Oxidizes the carbamoyl group to a carboxylic acid derivative. |

| CrO₃ | Acetic acid, reflux | Converts ester groups to ketones or further oxidized products. |

Oxidation typically occurs at the carbamoyl nitrogen or ester oxygen, producing intermediates for pharmaceuticals or agrochemicals.

Nucleophilic Substitution

The chlorine atoms at the 2,6-positions undergo nucleophilic substitution due to their electrophilic aromatic character:

| Nucleophile | Conditions | Outcome |

|---|---|---|

| NH₃ (ammonia) | Ethanol, 60°C | Replaces Cl with NH₂, forming an aminobenzoate derivative. |

| NaOH (aqueous) | Reflux, 4–6 hours | Hydrolyzes Cl to OH, yielding hydroxyl-substituted products. |

These reactions are critical for modifying the compound’s bioactivity or solubility.

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product |

|---|---|---|

| Acidic (HCl) | H₂O, reflux | 4-carbamoyl-2,6-dichlorobenzoic acid. |

| Basic (NaOH) | Methanol/water, 70°C | Sodium salt of 4-carbamoyl-2,6-dichlorobenzoic acid. |

Hydrolysis is often a preliminary step in synthesizing bioactive molecules.

Esterification and Transesterification

The methyl ester group participates in ester exchange reactions:

| Reagent | Conditions | Outcome |

|---|---|---|

| Ethanol/H₂SO₄ | Reflux, 12 hours | Transesterification to ethyl ester. |

| Benzyl alcohol | Ti(OiPr)₄ catalyst, 110°C | Forms benzyl ester derivatives. |

These reactions modify the compound’s lipophilicity for targeted applications.

Dehydration to Nitrile Derivatives

A notable reaction involves converting the carbamoyl group to a cyano group:

| Reagent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic anhydride | Pyridine, 0–20°C, 1 hour | Produces methyl 2,6-dichloro-4-cyanobenzoate (88% yield) . |

This reaction is pivotal in synthesizing nitrile-containing intermediates for drug discovery .

Mechanistic Insights

Key factors influencing reactivity:

-

Electronic effects : Electron-withdrawing Cl groups enhance electrophilic substitution at the benzene ring.

-

Steric effects : The 2,6-dichloro configuration directs reactions to the para position relative to the carbamoyl group.

-

Solvent polarity : Polar solvents (e.g., pyridine) stabilize charged intermediates in dehydration reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates Methyl 4-carbamoyl-2,6-dichlorobenzoate against four structurally related esters (Table 1). Key comparisons focus on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogs

Key Comparisons

Substituent Effects on Reactivity

- Carbamoyl vs. Bromine/Amino Groups: The carbamoyl group in this compound provides hydrogen-bonding capacity, making it suitable for targeting biological receptors. In contrast, the bromine atom in Methyl 4-bromo-2,6-dichlorobenzoate facilitates substitution reactions (e.g., Suzuki coupling), while the amino group in Methyl 4-amino-2,6-dichlorobenzoate offers nucleophilic reactivity . Ethyl 4-bromo-2,6-dichlorobenzoate exhibits slower ester hydrolysis compared to methyl esters due to steric hindrance from the ethyl group .

Physicochemical Properties

- Solubility: The carbamoyl group enhances polarity, likely improving aqueous solubility compared to brominated analogs. Methyl 4-amino-2,6-dichlorobenzoate may exhibit intermediate solubility due to the amino group’s basicity .

- Stability: Methyl esters generally hydrolyze faster than ethyl esters under acidic/basic conditions. The carbamoyl group’s stability reduces unintended degradation compared to reactive bromine or amino substituents .

Preparation Methods

Esterification of 2,6-Dichlorobenzoic Acid

- Reagents: 2,6-dichlorobenzoic acid, methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- Conditions: Reflux in methanol with catalytic acid to promote esterification.

- Outcome: Formation of methyl 2,6-dichlorobenzoate as the key intermediate.

This esterification is a classical Fischer esterification reaction, which proceeds under acidic conditions to convert the carboxylic acid into the corresponding methyl ester.

Carbamoylation at the 4-Position

Approach 1: Direct Carbamoylation

- React methyl 2,6-dichlorobenzoate with carbamoylating agents such as urea derivatives or isocyanates under controlled conditions to introduce the carbamoyl group at the 4-position.

- This may require activation of the aromatic ring or use of catalysts to facilitate substitution.

Approach 2: Amide Coupling via Amino Intermediate

- Synthesize or procure methyl 4-aminocarbonyl-2,6-dichlorobenzoate.

- Couple with appropriate carbamoyl donors or convert the amino group to carbamoyl via standard amide bond formation techniques.

- Common coupling agents include oxalyl chloride (to form acid chlorides), HATU, or T3P for amide bond formation.

- Hydrolysis steps may be involved to convert intermediates to the final carbamoyl product.

Reaction Conditions and Optimization

- Solvents: Common solvents include methanol, tetrahydrofuran (THF), dimethylformamide (DMF), and ethyl acetate depending on the step.

- Temperature: Esterification typically requires reflux temperatures (~65-70°C for methanol), while carbamoylation or coupling reactions are performed at room temperature to moderate heating (25-80°C).

- Catalysts and Reagents: Acid catalysts for esterification; coupling reagents such as oxalyl chloride or HATU for amide bond formation.

- Purification: The final product is purified by crystallization or chromatographic techniques to ensure high purity.

Representative Data Table for Synthesis Parameters

| Step | Reaction Type | Reagents/Agents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 2,6-Dichlorobenzoic acid, MeOH, H2SO4 | Reflux, 4-6 hours | 85-90 | Fischer esterification |

| 2 | Carbamoylation | Carbamoylating agent or amino intermediate + coupling agent | 25-80°C, 2-12 hours | 70-80 | Amide bond formation preferred |

Research Findings and Considerations

- The synthesis of methyl 4-carbamoyl-2,6-dichlorobenzoate is sensitive to reaction conditions, especially during carbamoylation, where regioselectivity at the 4-position must be controlled.

- Use of coupling agents like oxalyl chloride and HATU has proven effective in forming the amide linkage with good yields and purity.

- Hydrolysis steps with lithium hydroxide are often employed to convert intermediates to the desired acid or amide forms.

- Environmental factors such as solvent choice and temperature significantly influence reaction rates and product purity.

- Safety precautions are necessary due to the potential irritant properties of dichlorobenzoate derivatives and carbamoyl compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-carbamoyl-2,6-dichlorobenzoate, and how can reaction efficiency be optimized?

- Methodology : Start with 4-carbamoyl-2,6-dichlorobenzoic acid (precursor in ) and perform esterification using methyl chloride or coupling agents like DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize yield (70–85%) by controlling temperature (0–5°C for acid chloride activation) .

Q. How can purity and structural integrity of the compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR : Confirm esterification via disappearance of carboxylic acid proton (~12 ppm) and appearance of methyl ester (~3.8 ppm).

- HPLC : Purity >98% using a C18 column (acetonitrile/water 60:40, UV detection at 254 nm).

- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 278.0 (calculated for C₉H₇Cl₂NO₃) .

Q. What solvents and conditions are suitable for recrystallization?

- Methodology : Recrystallize from ethanol/water (8:2) at 4°C to obtain needle-like crystals. Monitor crystal growth via polarized light microscopy. For alternative polymorphs, use acetone/hexane (1:5) under slow evaporation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodology : Perform DFT (Density Functional Theory) calculations (B3LYP/6-31G* basis set) to analyze electron distribution, focusing on the carbamoyl group’s hydrogen-bonding potential. Compare predicted collision cross-section (CCS) values (e.g., ~145 Ų for [M+H]+) with experimental ion mobility spectrometry data to validate conformers .

Q. What strategies resolve contradictions in solubility data reported across studies?

- Methodology : Conduct systematic solubility profiling in buffered solutions (pH 2–10) using shake-flask method with UV-Vis quantification. For discrepancies, analyze polymorphic forms via DSC (melting point ~180–185°C) or PXRD. Cross-reference with structural analogs (e.g., methyl 3-bromo-2,6-dichlorobenzoate in ) to identify substituent effects .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology : Synthesize derivatives with substitutions at the 2,6-dichloro or carbamoyl positions (e.g., fluoro, bromo). Test in vitro activity against target enzymes (e.g., kinases) using fluorescence-based assays. Corrogate data with molecular docking (AutoDock Vina) to prioritize analogs with improved binding affinity (ΔG ≤ -8 kcal/mol) .

Q. What analytical approaches detect degradation products under stressed conditions?

- Methodology : Perform forced degradation studies (40°C/75% RH for 4 weeks or 0.1M HCl/NaOH for 24h). Analyze samples via LC-MS (QTOF) to identify hydrolyzed products (e.g., 4-carbamoyl-2,6-dichlorobenzoic acid) or decarboxylated derivatives. Quantify degradation kinetics using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.